molecular formula C16H23N B14558662 N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine CAS No. 61907-98-0

N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine

Cat. No.: B14558662
CAS No.: 61907-98-0
M. Wt: 229.36 g/mol
InChI Key: RFYFWYPAFDSEGA-UHFFFAOYSA-N
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Description

N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine: is an organic compound with the molecular formula C15H21N It is a derivative of benzylamine, featuring both benzyl and butenyl groups attached to the nitrogen atom

Properties

CAS No.

61907-98-0

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

N-benzyl-N-but-3-enyl-3-methylbut-2-en-1-amine

InChI

InChI=1S/C16H23N/c1-4-5-12-17(13-11-15(2)3)14-16-9-7-6-8-10-16/h4,6-11H,1,5,12-14H2,2-3H3

InChI Key

RFYFWYPAFDSEGA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN(CCC=C)CC1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine typically involves the reaction of benzylamine with but-3-en-1-yl halides under basic conditions. One common method involves the use of formaldehyde and allyltributyltin in the presence of benzylamine . The reaction proceeds through nucleophilic substitution, where the benzylamine attacks the butenyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: The benzyl and butenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions using halogenating agents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.

Major Products Formed:

    Oxidation: Formation of oxides or alcohols.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it suitable for probing the active sites of enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. The presence of both benzyl and butenyl groups allows for specific interactions with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

  • N-Benzyl-N-(3-buten-1-yl)-3-buten-1-amine
  • N-Benzyl-3-buten-1-amine

Comparison: N-Benzyl-N-(but-3-en-1-yl)-3-methylbut-2-en-1-amine is unique due to the presence of a methyl group on the butenyl chain. This structural difference can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.

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